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molecular formula C13H24BNO2S B8664825 Diisopropyl {5-[(dimethylamino)methyl]-3-thienyl}boronate

Diisopropyl {5-[(dimethylamino)methyl]-3-thienyl}boronate

Cat. No. B8664825
M. Wt: 269.2 g/mol
InChI Key: FJINPJNOZXKUAX-UHFFFAOYSA-N
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Patent
US07842803B2

Procedure details

To a solution of 1-(4-bromo-2-thienyl)-N,N-dimethylmethanamine (2.8 g, 12.8 mmol) in THF (130 mL) at −78° C. under N2 was added tri-isopropylborate (4.4 mL, 19.2 mmol). The reaction mixture was stirred briefly before nBuLi (12 mL of a 1.6 M hexane solution) was added dropwise via syringe. The reaction mixture then stirred for 6.5 h at −78° C. before being concentrated by rotary evaporation. The resulting white solid was used without further purification.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH2:7][N:8]([CH3:10])[CH3:9])[S:5][CH:6]=1.[CH:11]([O:14][B:15](OC(C)C)[O:16][CH:17]([CH3:19])[CH3:18])([CH3:13])[CH3:12].[Li]CCCC.CCCCCC>C1COCC1>[CH3:9][N:8]([CH2:7][C:4]1[S:5][CH:6]=[C:2]([B:15]([O:16][CH:17]([CH3:19])[CH3:18])[O:14][CH:11]([CH3:13])[CH3:12])[CH:3]=1)[CH3:10]

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
BrC=1C=C(SC1)CN(C)C
Name
Quantity
4.4 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Name
Quantity
130 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture then stirred for 6.5 h at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise via syringe
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The resulting white solid was used without further purification

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
Smiles
CN(C)CC1=CC(=CS1)B(OC(C)C)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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